4-Hydroxybutyraldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

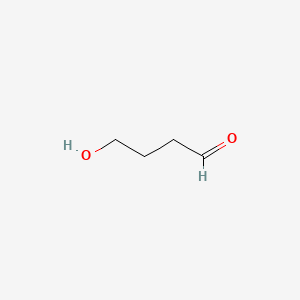

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydroxybutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIAOXUVIBAKVSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067128 | |

| Record name | Butanal, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25714-71-0 | |

| Record name | 4-Hydroxybutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25714-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybutyraldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025714710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanal, 4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanal, 4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBUTYRALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T59P1Q6NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling 4-Hydroxybutyraldehyde: A Technical History of Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyraldehyde (4-HBA), a reactive aldehyde bearing a hydroxyl group, holds a significant position at the intersection of industrial chemistry and neurobiology. It is a key intermediate in the production of valuable chemicals and a transient but crucial metabolite in human physiology. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Discovery: From Industrial Process to Metabolic Intermediate

The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence in different scientific contexts. Its identity as a distinct chemical entity is intrinsically linked to the development of major industrial chemical processes and the elucidation of metabolic pathways.

A pivotal moment in the synthesis of aldehydes, including the class to which this compound belongs, was the discovery of hydroformylation , also known as the "oxo synthesis," by the German chemist Otto Roelen in 1938. This groundbreaking reaction involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of an alkene, providing a direct route to aldehydes. While Roelen's initial work did not specifically focus on this compound, his discovery laid the foundational chemistry for what would become a primary industrial method for its synthesis.

The biological significance of this compound was uncovered through studies of the metabolism of 1,4-butanediol and its relation to the neurotransmitter γ-hydroxybutyric acid (GHB). It was identified as a transient intermediate in the enzymatic oxidation of 1,4-butanediol to GHB within the human body. This metabolic conversion is a two-step process catalyzed by alcohol dehydrogenase and aldehyde dehydrogenase.

Key Synthesis Methodologies

Several synthetic routes to this compound have been developed, driven by its utility as a precursor to 1,4-butanediol, a large-scale industrial chemical. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Hydroformylation of Allyl Alcohol

The most prominent industrial method for synthesizing this compound is the hydroformylation of allyl alcohol. This process offers high atom economy and can be tuned to favor the formation of the linear aldehyde.

Experimental Protocol: A detailed experimental protocol for the hydroformylation of allyl alcohol is described in Chinese patent CN114149312A. In a typical procedure, a mixture of allyl alcohol and toluene is charged into a reactor with a rhodium-based catalyst system. A mixture of carbon monoxide and hydrogen (syngas) is then introduced, and the reaction is carried out under pressure and elevated temperature. The product, this compound, is then isolated from the reaction mixture.

| Parameter | Value |

| Reactants | Allyl Alcohol, Carbon Monoxide, Hydrogen |

| Catalyst System | Rhodium complex with a phosphine ligand |

| Solvent | Toluene |

| Pressure | 0.5 - 3 MPaG |

| Temperature | 40 - 130 °C |

| Reaction Time | 0.5 - 2 hours |

| Conversion Rate | > 99.5%[1] |

| Selectivity to 4-HBA | > 96%[1] |

| Normal-to-iso Ratio | 9.8 - 10.5 : 1[1] |

Reaction of Allyl Alcohol with Formaldehyde

An alternative synthesis involves the reaction of allyl alcohol with formaldehyde in the presence of a strong acid catalyst, such as hydrogen fluoride.

Experimental Protocol: As detailed in U.S. Patent 4,029,711, allyl alcohol and formaldehyde are contacted in the presence of anhydrous hydrogen fluoride at low temperatures. The reaction is typically carried out in an autoclave. After the reaction, the hydrogen fluoride is removed by distillation to yield the crude this compound.

| Parameter | Value |

| Reactants | Allyl Alcohol, Formaldehyde |

| Catalyst | Hydrogen Fluoride |

| Temperature | -100 °C to 10 °C |

| Pressure | Atmospheric to 1000 psia |

| Formaldehyde Conversion | > 95% |

| Yield of 4-HBA | 40.5% |

Oxidation of 1,4-Butanediol

This compound can be prepared by the selective oxidation of 1,4-butanediol. This method requires careful control of reaction conditions to avoid over-oxidation to γ-butyrolactone or dicarboxylic acids.

Experimental Protocol: While specific high-yield laboratory protocols for the selective oxidation of 1,4-butanediol to this compound are not extensively detailed in the readily available literature, general methods for the oxidation of primary alcohols to aldehydes can be employed. These often involve the use of mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in an inert solvent such as dichloromethane. The reaction is typically carried out at room temperature, and the progress is monitored by techniques like thin-layer chromatography.

| Parameter | General Conditions |

| Reactant | 1,4-Butanediol |

| Oxidizing Agent | Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

Hydration of Dihydrofuran

The hydration of 2,3-dihydrofuran or the ring-opening of 2-hydroxytetrahydrofuran (the cyclic hemiacetal of this compound) in the presence of an acid catalyst can also yield this compound. In aqueous solutions, this compound exists in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.

Experimental Protocol: The hydration can be achieved by treating 2,3-dihydrofuran with an aqueous acid solution. The equilibrium between 2-hydroxytetrahydrofuran and this compound can be shifted towards the open-chain form by manipulating the reaction conditions, although the cyclic form is often favored.

Visualizing the Chemistry

To better understand the relationships and processes discussed, the following diagrams have been generated using the DOT language.

References

An In-depth Technical Guide to 4-Hydroxybutyraldehyde: Chemical Structure, Properties, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxybutyraldehyde, a significant intermediate in both industrial chemical synthesis and metabolic pathways. This document details its chemical structure, physicochemical properties, synthesis methodologies, and key chemical reactions, with a focus on providing practical information for laboratory and research applications.

Chemical Structure and Identification

This compound, with the IUPAC name 4-hydroxybutanal, is a bifunctional organic molecule containing both a hydroxyl (-OH) and an aldehyde (-CHO) group.[1] The presence of these two functional groups dictates its chemical reactivity and physical properties.

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0.5,-0.866!"]; H1 [label="H", pos="-0.5,-0.866!"]; C2 [label="C", pos="1.5,0!"]; H2a [label="H", pos="1.5,0.7!"]; H2b [label="H", pos="1.5,-0.7!"]; C3 [label="C", pos="3,0!"]; H3a [label="H", pos="3,0.7!"]; H3b [label="H", pos="3,-0.7!"]; C4 [label="C", pos="4.5,0!"]; H4a [label="H", pos="4.5,0.7!"]; H4b [label="H", pos="4.5,-0.7!"]; O2 [label="O", pos="5.5,0!"]; H_O2 [label="H", pos="6,0.5!"];

// Bonds C1 -- O1 [len=1.0]; C1 -- H1 [len=1.0]; C1 -- C2 [len=1.5]; C2 -- H2a [len=1.0]; C2 -- H2b [len=1.0]; C2 -- C3 [len=1.5]; C3 -- H3a [len=1.0]; C3 -- H3b [len=1.0]; C3 -- C4 [len=1.5]; C4 -- H4a [len=1.0]; C4 -- H4b [len=1.0]; C4 -- O2 [len=1.5]; O2 -- H_O2 [len=1.0]; } }

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 25714-71-0[2] |

| IUPAC Name | 4-hydroxybutanal[2] |

| Molecular Formula | C4H8O2[2] |

| SMILES | C(CC=O)CO[2] |

| InChI | InChI=1S/C4H8O2/c5-3-1-2-4-6/h3,6H,1-2,4H2[2] |

| Synonyms | gamma-Hydroxybutyraldehyde, 4-Hydroxybutanal[1][3] |

Physicochemical Properties

This compound is a colorless liquid.[1] Its polarity, stemming from the hydroxyl and aldehyde groups, renders it miscible with water.[2]

Table 2: Physical and Chemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 88.11 g/mol | [2] |

| Boiling Point | 65–68 °C at 10 Torr; 98-99 °C at 35 Torr | [2][3] |

| Density | 1.109 g/cm³ at 12 °C; 1.092 g/cm³ at 20.5 °C | [2][3] |

| Solubility in Water | Miscible | [2] |

| Appearance | Colorless liquid | [1] |

Synthesis of this compound

The most prevalent industrial method for synthesizing this compound is the hydroformylation of allyl alcohol.[4] Laboratory-scale syntheses can also be achieved through various methods.

Experimental Protocol: Hydroformylation of Allyl Alcohol

This protocol is based on a general procedure for the rhodium-catalyzed hydroformylation of allyl alcohol.

Objective: To synthesize this compound from allyl alcohol, carbon monoxide, and hydrogen.

Materials:

-

Allyl alcohol

-

Anhydrous, degassed toluene

-

Rhodium complex catalyst (e.g., Rh(CO)H(PPh3)3)

-

Phosphine ligand (e.g., triphenylphosphine)

-

Carbon monoxide (CO) gas

-

Hydrogen (H2) gas

-

Parr autoclave reactor

Procedure:

-

In a glovebox or under an inert atmosphere, add the rhodium complex and the phosphine ligand to a solution of dry, degassed toluene.

-

Transfer this catalyst solution to a 50 mL Parr autoclave.

-

Flush the autoclave three times with a 1:1 mixture of CO/H2.

-

Pressurize the autoclave to 180 psi (1240 kPa) with the CO/H2 mixture.

-

Heat the autoclave to the desired reaction temperature (e.g., 80 °C) with stirring.

-

Once the temperature has stabilized for at least 5 minutes, inject allyl alcohol (3.5 mL) into the reactor.

-

Increase the pressure to 200 psi (1379 kPa) with the CO/H2 mixture and maintain this pressure throughout the reaction.[5]

-

Monitor the gas uptake over time until no further gas is consumed, indicating the reaction is complete.[5]

-

Cool the reactor to room temperature and carefully depressurize it.

-

Analyze the resulting solution by gas chromatography (GC) to determine the product distribution.[5]

-

Purification: The product, this compound, can be separated from the reaction mixture by distillation or aqueous phase extraction.[4][5] For the latter, the product mixture is contacted with water, which selectively extracts the this compound.[5]

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactions of this compound

The dual functionality of this compound allows it to undergo a variety of chemical transformations, including oxidation, reduction, and cyclization.

Oxidation to 4-Hydroxybutanoic Acid (GHB)

This compound is a direct precursor to 4-hydroxybutanoic acid, also known as gamma-hydroxybutyrate (GHB). This oxidation can be achieved using various oxidizing agents. In biological systems, this conversion is catalyzed by aldehyde dehydrogenase.[6]

Cyclization to 2-Hydroxytetrahydrofuran

In solution, this compound exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydrofuran. This intramolecular cyclization is a reversible process. The formation of 2-hydroxytetrahydrofuran can be catalyzed by acids.

Caption: Reaction pathways of this compound.

Biological Significance: Metabolic Pathways

This compound is a key intermediate in the metabolic conversion of 1,4-butanediol (1,4-BD) to gamma-hydroxybutyrate (GHB).[1][6] This pathway is of significant interest in pharmacology and toxicology.

The metabolic process begins with the oxidation of 1,4-butanediol to this compound, a reaction catalyzed by alcohol dehydrogenase (ADH).[6][7] Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes this compound to GHB.[6]

Caption: Metabolic conversion of 1,4-butanediol to GHB.

Applications

The reactivity of this compound makes it a valuable intermediate in various fields:

-

Chemical Synthesis: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2] A primary industrial application is its hydrogenation to produce 1,4-butanediol, a widely used solvent and monomer for polymers.[4]

-

Biochemical Research: Its role as a metabolic intermediate of GHB makes it a crucial compound for studies in neurochemistry and pharmacology.[2]

-

Polymer Chemistry: The presence of two reactive functional groups allows for its use in the production of polymers and resins.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Table 3: Hazard Information

| Hazard Statement | GHS Classification |

| H225 | Highly flammable liquid and vapor |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[8]

-

Use in a well-ventilated area.

-

In case of fire, use dry chemical, CO2, or alcohol-resistant foam.

-

Store in a cool, dry, and well-ventilated place.

First Aid Measures:

-

If on skin: Remove contaminated clothing and rinse skin with water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person into fresh air and keep comfortable for breathing.[8]

-

In all cases of exposure or if you feel unwell, seek medical advice.

References

- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 25714-71-0 [smolecule.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. prepchem.com [prepchem.com]

- 5. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]

- 6. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 4-Hydroxybutyraldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-hydroxybutyraldehyde (CAS No. 25714-71-0), a significant intermediate in chemical synthesis.[1][2][3] Due to the inherent instability of this compound, which readily cyclizes to form 2-hydroxytetrahydrofuran, obtaining and interpreting its spectroscopic data requires careful consideration of this equilibrium. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the aldehyde and hydroxyl groups.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (-CHO) | 9.7 - 9.8 | Triplet (t) | ~1.5 |

| H2 (-CH₂CHO) | 2.5 - 2.7 | Triplet of triplets (tt) | ~7.0, ~1.5 |

| H3 (-CH₂CH₂CHO) | 1.8 - 2.0 | Quintet (quin) | ~7.0 |

| H4 (-CH₂OH) | 3.6 - 3.8 | Triplet (t) | ~7.0 |

| -OH | Broad singlet |

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum is predicted to display four signals, one for each unique carbon atom in the this compound molecule. The aldehyde carbon is characteristically found at the downfield end of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CHO) | 200 - 205 |

| C2 (-CH₂CHO) | 40 - 45 |

| C3 (-CH₂CH₂CHO) | 25 - 30 |

| C4 (-CH₂OH) | 60 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the presence of strong absorption bands corresponding to the hydroxyl and carbonyl functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aldehyde) | 2700 - 2850 | Medium, Sharp (two bands) |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong, Sharp |

| C-O stretch (hydroxyl) | 1050 - 1150 | Strong |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 88, corresponding to its molecular weight.[1][2] The fragmentation pattern will be influenced by the presence of the aldehyde and hydroxyl functional groups.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 88 | [C₄H₈O₂]⁺ | Molecular Ion (M⁺) |

| 87 | [C₄H₇O₂]⁺ | Loss of H radical from the aldehyde |

| 70 | [C₄H₆O]⁺ | Loss of H₂O |

| 57 | [C₃H₅O]⁺ | Alpha-cleavage with loss of the formyl radical |

| 44 | [C₂H₄O]⁺ | McLafferty rearrangement |

| 31 | [CH₃O]⁺ | Cleavage at the C3-C4 bond |

| 29 | [CHO]⁺ | Alpha-cleavage with loss of the propyl radical |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

NMR Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei.

-

IR Spectroscopy

-

Sample Preparation :

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample holder or the clean ATR crystal.[7]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).[8]

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[8]

-

Mass Spectrometry

-

Sample Preparation :

-

Data Acquisition :

-

Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

- 1. Page loading... [guidechem.com]

- 2. 4-Hydroxybutanal | C4H8O2 | CID 93093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. webassign.net [webassign.net]

- 6. emeraldcloudlab.com [emeraldcloudlab.com]

- 7. mmrc.caltech.edu [mmrc.caltech.edu]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-depth Technical Guide to 4-Hydroxybutyraldehyde (CAS: 25714-71-0)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Hydroxybutyraldehyde (4-HBA), an important organic compound with applications in chemical synthesis and significant roles in metabolic pathways. This guide consolidates its chemical and physical properties, experimental protocols for its synthesis and analysis, its biological significance, and essential safety information.

Core Properties and Identification

This compound, also known as γ-hydroxybutyraldehyde, is a bifunctional molecule containing both a hydroxyl and an aldehyde group.[1] This structure allows it to exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.[2] It is a colorless liquid with a mild odor and is soluble in water.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 25714-71-0 | [1][3][4][5][6] |

| Molecular Formula | C₄H₈O₂ | [1][3][4][6] |

| Molecular Weight | 88.11 g/mol | [3][7] |

| Appearance | Colorless liquid or oil | [1][4][5] |

| Density | 1.109 g/cm³ (at 12 °C) 1.0808 g/cm³ 1.092 g/cm³ (at 20.5 °C) | [6][8] [3] [9] |

| Boiling Point | 65–68 °C (at 10 Torr) 196.7 °C (at 760 mmHg) 98-99 °C (at 35 Torr) | [6][8] [5] [9] |

| Solubility | Miscible with water. Sparingly soluble in Chloroform, slightly soluble in Ethyl Acetate. | [4][5][8] |

| Refractive Index | 1.4384 | [4][10] |

| pKa (Predicted) | 14.89 ± 0.10 | [4][10] |

| Stability | Hygroscopic; susceptible to oxidation and condensation reactions. | [4][8][10] |

| Synonyms | 4-Hydroxybutanal, γ-Hydroxybutyraldehyde, Butanal, 4-hydroxy- | [1][6] |

| InChI Key | PIAOXUVIBAKVSP-UHFFFAOYSA-N | [1][6] |

| SMILES | C(CC=O)CO |[1][3] |

Experimental Protocols

The synthesis and analysis of 4-HBA are critical for its application in research and industry. The most common methods are detailed below.

Protocol 1: Hydroformylation of Allyl Alcohol

The primary industrial route for producing 4-HBA is the hydroformylation of allyl alcohol.[2][8] This process involves the addition of a formyl group and a hydrogen atom across the double bond of the allyl alcohol.

-

Objective: To synthesize this compound from allyl alcohol.

-

Materials:

-

Allyl alcohol

-

Anhydrous toluene (solvent)

-

Rhodium complex catalyst (e.g., a solution of a rhodium complex and a phosphine ligand)[11]

-

Carbon monoxide (CO) and Hydrogen (H₂) gas mixture (1:1)

-

50 mL Parr autoclave or similar high-pressure reactor

-

-

Procedure:

-

In a controlled environment, add the rhodium complex catalyst to a solution of dry, degassed toluene and the desired phosphine ligand.[11]

-

Transfer this solution to the 50 mL Parr autoclave.[11]

-

Flush the autoclave three times with the 1:1 CO/H₂ gas mixture.[11]

-

Pressurize the autoclave to approximately 180 psi (1240 kPa) with the CO/H₂ mixture.[11]

-

Heat the autoclave to the target reaction temperature (e.g., 80 °C) with stirring.[11]

-

Inject the allyl alcohol substrate into the reactor. The pressure will increase; maintain it at a constant pressure (e.g., 200 psi or 1,379 kPa) by supplying the CO/H₂ mixture on demand.[11]

-

Monitor the gas uptake over time. The reaction is complete when gas uptake ceases.[11]

-

Cool the reactor to room temperature and carefully depressurize it.

-

The resulting solution contains this compound, its isomer 3-hydroxy-2-methylpropionaldehyde, and other by-products.[8][11]

-

Protocol 2: Synthesis via Formaldehyde and Allyl Alcohol

An alternative laboratory-scale synthesis involves the reaction of allyl alcohol with formaldehyde.

-

Objective: To prepare 4-hydroxy-n-butyraldehyde using an acid-catalyzed reaction.

-

Materials:

-

Allyl alcohol

-

Formaldehyde

-

Hydrogen fluoride (catalyst)

-

Stainless-steel autoclave

-

-

Procedure:

-

Charge a 100-ml stainless-steel autoclave with allyl alcohol (e.g., 0.15 mols), formaldehyde (e.g., 0.3 mols), and hydrogen fluoride (e.g., 3.8 mols).[12]

-

Maintain the autoclave at a low temperature, approximately -45°C, for a duration of about 50 minutes.[12]

-

After the reaction period, the hydrogen fluoride is removed, and the product, 4-hydroxy-n-butyraldehyde, can be isolated.[12]

-

Due to its polarity and water solubility, 4-HBA can be efficiently separated from the less polar components of the reaction mixture using water extraction.[10][13]

-

Objective: To isolate this compound from the hydroformylation reaction mixture.

-

Procedure:

-

The effluent from the hydroformylation reactor is brought into contact with an aqueous stream.[10][13]

-

In a commercial-scale operation, this is typically performed in a continuous, countercurrent manner to maximize extraction efficiency.[10][13]

-

The 4-hydroxybutanal is selectively extracted into the aqueous phase, leaving the catalyst, unreacted starting materials, and non-polar by-products in the organic phase.[10][13]

-

The resultant aqueous phase containing the purified 4-HBA is then ready for subsequent processing, such as hydrogenation to 1,4-butanediol.[10][13]

-

Accurate quantification of 4-HBA, especially in biological samples, requires sensitive and specific analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Objective: To detect and quantify this compound in complex matrices.

-

Procedure:

-

Derivatization: Due to the reactive nature of aldehydes, a derivatization step is often necessary to enhance stability and improve chromatographic performance.[2]

-

React the sample containing 4-HBA with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[2] This converts the aldehyde into a more stable oxime derivative suitable for GC analysis.

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use an appropriate capillary column (e.g., fused quartz) for separation.[14]

-

The separated components are then ionized and detected by the mass spectrometer, providing both qualitative identification and quantitative data.

-

-

Alternative Method: Liquid chromatography-mass spectrometry (LC-MS) can also be employed for analysis.[2]

-

Biological Significance and Pathways

This compound is a key intermediate in several metabolic pathways, most notably in the biotransformation of 1,4-butanediol to γ-hydroxybutyric acid (GHB), a neurotransmitter and psychoactive substance.[2][6]

-

Metabolic Intermediate: In the body, 1,4-butanediol is metabolized by enzymes like alcohol dehydrogenase into 4-HBA. This intermediate is then rapidly converted by aldehyde dehydrogenase to GHB.[2]

-

Prodrug Activity: When taken exogenously, 4-HBA acts as a prodrug for GHB, similar to 1,4-butanediol.[6][15] However, its caustic nature and unpleasant taste make direct ingestion unlikely.[6]

-

Neuroactivity: Research has explored its potential neuroprotective effects and its ability to modulate neurotransmitter levels, possibly by influencing gamma-aminobutyric acid (GABA) systems.[8]

-

Cancer Chemotherapy: 4-HBA is also a metabolite of Tegafur, a prodrug used in cancer treatment that is converted into the active agent 5-fluorouracil (5-FU).[2][10]

Synthesis and Purification Workflow

The industrial production of 4-HBA follows a logical workflow from synthesis to purification, as visualized below.

Safety and Handling

This compound is classified as a hazardous chemical and requires careful handling.

Table 2: Hazard Identification and Precautionary Statements

| Hazard Class | GHS Code | Description | Precautionary Measures (Examples) | Source(s) |

|---|---|---|---|---|

| Flammable Liquid | H225 | Highly flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [16][17] |

| Skin Irritation | H315 | Causes skin irritation. | P280: Wear protective gloves/protective clothing. P303+P361+P353: IF ON SKIN: Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [16][17] |

| Eye Irritation | H319 | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [16][17] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |[16][17] |

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16] Handle in a well-ventilated area and keep away from ignition sources.[16][17]

-

Storage: Keep container tightly closed in an upright position.[16] Store in a cool, dry, well-ventilated area away from incompatible substances.[3][16] Recommended storage temperatures range from 10°C - 25°C or under -20°C for long-term stability.[3][18]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for 10-15 minutes.[16] For skin contact, wash immediately with soap and water.[16] If inhaled, move to fresh air.[16][17] Seek medical attention if symptoms persist.[17]

This guide is intended for informational purposes for a professional audience and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional consultation.

References

- 1. CAS 25714-71-0: 4-Hydroxybutanal | CymitQuimica [cymitquimica.com]

- 2. This compound | 25714-71-0 | Benchchem [benchchem.com]

- 3. This compound | 25714-71-0 | FH139266 | Biosynth [biosynth.com]

- 4. chembk.com [chembk.com]

- 5. 4-hydroxybutanal - Safety Data Sheet [chemicalbook.com]

- 6. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]

- 7. 4-Hydroxybutanal | C4H8O2 | CID 93093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buy this compound | 25714-71-0 [smolecule.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. 4-hydroxybutanal | 25714-71-0 [chemicalbook.com]

- 11. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]

- 12. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]

- 15. Neurotransmitter prodrug - Wikipedia [en.wikipedia.org]

- 16. biosynth.com [biosynth.com]

- 17. carlroth.com [carlroth.com]

- 18. 4-Hydroxybutanal | 25714-71-0 [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Role of 4-Hydroxybutyraldehyde in Metabolic Pathways

Abstract

This compound (4-HBAL) is a reactive aldehyde that serves as a pivotal, albeit transient, intermediate in several key metabolic pathways. While not a major cellular component under normal physiological conditions, its formation and subsequent conversion are critical in both xenobiotic metabolism and specific endogenous processes. This document provides a comprehensive technical overview of the metabolic significance of this compound, focusing on its enzymatic transformations, its role in the metabolism of γ-hydroxybutyric acid (GHB) and its prodrugs, its relevance to the pathophysiology of certain metabolic disorders, and its application in industrial biosynthesis. Detailed experimental methodologies and quantitative data are presented to support researchers in this field.

Introduction

This compound (IUPAC name: 4-hydroxybutanal) is a four-carbon aliphatic aldehyde containing a terminal hydroxyl group.[1] Its bifunctional nature allows it to exist in equilibrium with its cyclic hemiacetal form, 2-hydroxytetrahydrofuran.[2] This reactivity makes it a crucial, short-lived intermediate in biochemical reactions. Its primary significance lies in its position as the obligate intermediate in the metabolic conversion of the industrial solvent and GHB prodrug, 1,4-butanediol (1,4-BD), to the psychoactive compound γ-hydroxybutyric acid (GHB).[1][2][3] Understanding the pathways involving this compound is therefore essential for toxicology, pharmacology, and the study of inborn errors of metabolism.

Core Metabolic Pathways Involving this compound

Xenobiotic Metabolism: The 1,4-Butanediol to GHB Pathway

The most prominent metabolic role of this compound is in the biotransformation of exogenous 1,4-butanediol. This two-step oxidative pathway occurs primarily in the liver and is catalyzed by ubiquitous enzymes responsible for alcohol metabolism.[4][5]

-

Step 1: Oxidation of 1,4-Butanediol. The first and rate-limiting step is the oxidation of 1,4-butanediol to this compound. This reaction is catalyzed by cytosolic alcohol dehydrogenase (ADH) enzymes, using NAD+ as a cofactor.[3][6] The involvement of ADH is confirmed by studies showing that fomepizole, a potent ADH inhibitor, markedly reduces the conversion of 1,4-BD to GHB in humans.[4][7]

-

Step 2: Oxidation of this compound. The resulting this compound is rapidly oxidized to γ-hydroxybutyric acid (GHB). This conversion is catalyzed by aldehyde dehydrogenase (ALDH) enzymes, which are present in both the cytosol and mitochondria.[2][8]

This pathway is of significant interest to drug development professionals and toxicologists due to the abuse potential of 1,4-BD as a readily available precursor to the regulated substance GHB.[4]

Endogenous Metabolism: The GABA Shunt and SSADH Deficiency

While this compound is not a direct intermediate in the primary GABA shunt, its isomer, succinic semialdehyde (SSA), is. The GABA shunt is a conserved metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle and is crucial for the catabolism of the inhibitory neurotransmitter GABA.[9][10][11]

The pathway proceeds as follows:

-

GABA Transamination: GABA is converted to succinic semialdehyde by GABA transaminase (GABA-T).[12]

-

SSA Oxidation: Succinic semialdehyde is oxidized to succinate by succinic semialdehyde dehydrogenase (SSADH), which then enters the TCA cycle.[13]

In the rare autosomal recessive disorder Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD) , the SSADH enzyme is deficient.[14][15] This blockage prevents the oxidation of SSA to succinate. Consequently, the accumulated SSA is shunted down an alternative pathway, where it is reduced by an aldo-keto reductase (succinic semialdehyde reductase) to form GHB.[12][16] This leads to pathological accumulation of GABA and GHB in the brain and other tissues, causing a range of severe neurological symptoms.[16][17]

Role in Industrial Biosynthesis

Metabolic engineering has enabled the production of valuable chemicals like 1,4-butanediol from renewable feedstocks using microorganisms such as E. coli.[18][19] Some engineered de novo pathways utilize this compound as a key intermediate. For example, a pathway can be constructed where α-ketoglutarate is converted through several steps to 4-hydroxybutyryl-CoA, which is then reduced to this compound by an aldehyde dehydrogenase. A final reduction step by an alcohol dehydrogenase yields the desired 1,4-butanediol product.[20][21]

Quantitative Data

The following tables summarize key quantitative data related to the metabolic pathways involving this compound and its associated molecules.

Table 1: Pharmacokinetic & Metabolic Parameters

| Parameter | Analyte | Value | Conditions / Species | Reference(s) |

|---|---|---|---|---|

| Cmax (max. concentration) | 1,4-Butanediol | 3.8 mg/L | After 25 mg/kg oral dose | [4] |

| Tmax (time to Cmax) | 1,4-Butanediol | 26 minutes | After 25 mg/kg oral dose | [4] |

| T½ (elimination half-life) | 1,4-Butanediol | 39 minutes | After 25 mg/kg oral dose | [4] |

| Apparent Kᵢ | Ethanol | 0.56 mM | Competitive inhibition of 1,4-BD to GHB conversion in human liver cytosol |[5][22] |

Table 2: Analyte Concentrations in SSADH Deficiency

| Analyte | Fluid | Concentration Range | Notes | Reference(s) |

|---|---|---|---|---|

| 4-Hydroxybutyric Acid (GHB) | Urine | 100-1200 mmol/mol creatinine | Normal: <7 mmol/mol creatinine | [16] |

| GABA | CSF | 114-1060 µM | Normal: 1-5 µM | [16] |

| GHB | CSF | 60-600 µM | Normal: <1 µM |[16] |

Table 3: Enzyme Kinetic Properties

| Enzyme | Substrate | Kₘ | k꜀ₐₜ | Species / Source | Reference(s) |

|---|---|---|---|---|---|

| γ-Hydroxybutyrate Dehydrogenase | GHB | 1.8 ± 0.2 mM | 1.5 ± 0.1 s⁻¹ | Cupriavidus necator (recombinant) | [23] |

| γ-Hydroxybutyrate Dehydrogenase | NAD⁺ | 0.11 ± 0.01 mM | 1.5 ± 0.1 s⁻¹ | Cupriavidus necator (recombinant) |[23] |

Experimental Protocols

Detailed and validated experimental procedures are crucial for studying the role of this compound. Below are representative protocols for its quantification and for assaying related enzyme activity.

Protocol: Quantification of 4-HBAL Precursors and Metabolites in Urine by LC-MS/MS

This protocol is adapted from established methods for the analysis of GHB and its precursors.[24][25] this compound is highly reactive and often analyzed via its more stable precursor (1,4-BD) or product (GHB).

Objective: To simultaneously quantify 1,4-butanediol and GHB in urine samples.

Materials:

-

UHPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Reversed-phase C18 column (e.g., Atlantis dC18).

-

GHB-d₆ internal standard.

-

Methanol, Formic Acid (LC-MS grade).

-

Urine samples, calibrators, and quality control samples.

-

Methanol for protein precipitation.

-

Centrifuge and 1.5 mL microcentrifuge tubes.

Procedure:

-

Sample Preparation:

-

Thaw urine samples, calibrators, and controls at room temperature.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of urine.

-

Add 20 µL of the internal standard working solution (GHB-d₆).

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Methanol.

-

Elution: Isocratic or gradient elution suitable for separating the analytes. A typical starting condition is 95% A and 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: ESI negative for GHB, ESI positive for 1,4-BD (may require separate runs or polarity switching).

-

Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibrators.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Protocol: Colorimetric Assay for Alcohol Dehydrogenase (ADH) Activity

This protocol provides a general framework for measuring ADH activity using a substrate like 1,4-butanediol, based on commercially available kits.[26][27][28] The assay measures the production of NADH.

Objective: To determine the ADH activity in a biological sample (e.g., liver tissue homogenate).

Materials:

-

Microplate reader capable of measuring absorbance at 450 nm.

-

96-well microplate.

-

ADH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Substrate solution: 1,4-Butanediol in assay buffer.

-

NAD⁺ solution.

-

Developer solution (containing a probe that reacts with NADH to produce color, e.g., WST-8 or MTT).

-

Tissue homogenate sample.

-

NADH standard for calibration curve.

Procedure:

-

Sample Preparation:

-

Homogenize ~50 mg of liver tissue in 200 µL of cold ADH Assay Buffer.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic fraction) for the assay. Keep on ice.

-

-

NADH Standard Curve:

-

Prepare a series of NADH standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in the microplate.

-

Adjust the final volume of each standard to 50 µL with Assay Buffer.

-

-

Assay Reaction:

-

Add 2-20 µL of the sample supernatant to wells in the 96-well plate.

-

For each sample, prepare a "Sample Background Control" well that will not receive the substrate.

-

Adjust the final volume in all sample and background wells to 50 µL with Assay Buffer.

-

Prepare a Reaction Mix containing Assay Buffer, NAD⁺, and Developer.

-

Prepare a Background Control Mix (same as Reaction Mix but without substrate).

-

Add 100 µL of the Reaction Mix to the sample wells and 100 µL of the Background Control Mix to the background wells.

-

-

Measurement:

-

Immediately measure the absorbance at 450 nm (A₀).

-

Incubate the plate at 37°C for 30-120 minutes, protected from light.

-

Measure the absorbance again at 450 nm (A₁).

-

-

Data Analysis:

-

Calculate the change in absorbance (ΔA = A₁ - A₀) for each sample and subtract the ΔA from the corresponding background control.

-

Use the NADH standard curve to convert the corrected ΔA into the amount of NADH produced.

-

Calculate the ADH activity (e.g., in mU/mg of protein) based on the amount of NADH generated per unit time per amount of sample protein.

-

Conclusion

This compound, though a transient species, is a linchpin in critical metabolic pathways. Its role as the central intermediate in the conversion of 1,4-butanediol to GHB makes it a compound of immense interest in toxicology and forensic science. Furthermore, the study of its isomer, succinic semialdehyde, provides profound insights into the pathophysiology of SSADH deficiency, a severe neurometabolic disorder. The continued development of robust analytical methods and the characterization of the enzymes governing its formation and degradation are vital for advancing our understanding and developing potential therapeutic interventions, such as inhibitors of 1,4-BD metabolism for cases of overdose. For bioengineers, harnessing and optimizing the enzymatic steps involving this compound is key to creating sustainable microbial factories for producing valuable chemicals.

References

- 1. γ-Hydroxybutyraldehyde - Wikipedia [en.wikipedia.org]

- 2. This compound | 25714-71-0 | Benchchem [benchchem.com]

- 3. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 4. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of 1,4-butanediol metabolism in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Butanediol Conversion to Gamma‐Hydroxybutyrate Markedly Reduced by the Alcohol Dehydrogenase Blocker Fomepizole | Semantic Scholar [semanticscholar.org]

- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Catabolism of GABA, succinic semialdehyde or gamma-hydroxybutyrate through the GABA shunt impair mitochondrial substrate-level phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial succinic-semialdehyde dehydrogenase of the gamma-aminobutyrate shunt is required to restrict levels of reactive oxygen intermediates in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 13. Frontiers | Closing the Loop on the GABA Shunt in Plants: Are GABA metabolism and signaling entwined? [frontiersin.org]

- 14. Orphanet: Succinic semialdehyde dehydrogenase deficiency [orpha.net]

- 15. About the Disorder | SSADH Association [ssadh.net]

- 16. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine | MDPI [mdpi.com]

- 18. Autonomous production of 1,4-butanediol via a de novo biosynthesis pathway in engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. US8067214B2 - Compositions and methods for the biosynthesis of 1,4-butanediol and its precursors - Google Patents [patents.google.com]

- 22. Inhibition of 1,4-butanediol metabolism in human liver in vitro | springermedizin.de [springermedizin.de]

- 23. Kinetics aspects of Gamma-hydroxybutyrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) for determination of GHB, precursors and metabolites in different specimens: Application to clinical and forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

- 27. bioassaysys.com [bioassaysys.com]

- 28. bu.edu [bu.edu]

4-Hydroxybutyraldehyde: A Key Intermediate in the Synthesis and Metabolism of Gamma-Hydroxybutyrate (GHB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxybutyraldehyde, a critical intermediate in both the metabolic pathway of the neurotransmitter gamma-hydroxybutyrate (GHB) and its synthesis from precursors like 1,4-butanediol. This document details the chemical synthesis of this compound, its enzymatic conversion to GHB, and the analytical methodologies for its detection and quantification. The guide is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology, toxicology, and medicinal chemistry.

Introduction

Gamma-hydroxybutyrate (GHB) is an endogenous neurotransmitter with complex physiological roles. It is also a compound of significant interest due to its therapeutic applications and potential for abuse. The metabolism of GHB and its precursors is a crucial area of study for understanding its pharmacological effects and for the development of analytical methods for its detection. This compound emerges as a pivotal, albeit transient, intermediate in the conversion of 1,4-butanediol (1,4-BD) to GHB. This guide provides an in-depth technical exploration of this compound's role as a GHB intermediate, covering its synthesis, enzymatic conversion, and analytical characterization.

Chemical Synthesis of this compound

The chemical synthesis of this compound can be achieved through various methods, primarily involving the oxidation of 1,4-butanediol or the hydroformylation of allyl alcohol.

Synthesis from Allyl Alcohol and Formaldehyde

One patented method describes the synthesis of 4-hydroxy-n-butyraldehyde by reacting allyl alcohol with formaldehyde in the presence of hydrogen fluoride.[1]

Experimental Protocol:

-

Reaction Setup: A 100-ml stainless-steel autoclave is charged with 8.7 grams (0.15 mols) of allyl alcohol, 9.0 grams (0.3 mols) of formaldehyde, and 76 grams (3.8 mols) of hydrogen fluoride.[1]

-

Reaction Conditions: The autoclave is maintained at approximately -45°C for 50 minutes.[1]

-

Yield: This process results in a 40.5% yield of 4-hydroxy-n-butyraldehyde with over 95% conversion of formaldehyde.[1]

-

Purification: The crude reaction product can be purified by distillation under reduced pressure to remove hydrogen fluoride and unreacted starting materials, leaving 4-hydroxy-n-butyraldehyde as the bottoms product.[2] Alternatively, fractional distillation can be employed for separating liquids with close boiling points.[3][4]

Hydroformylation of Allyl Alcohol

Hydroformylation of allyl alcohol offers another route to this compound. This process involves the addition of a formyl group and a hydrogen atom across the double bond of allyl alcohol, typically catalyzed by rhodium complexes.[5]

Experimental Protocol:

-

Catalyst Preparation: A rhodium complex, such as RhH(CO)(PPh₃)₃, is dissolved in a dry, degassed solvent like toluene with a suitable phosphine ligand in a Parr autoclave.[6]

-

Reaction Conditions: The autoclave is flushed and pressurized with a 1:1 mixture of carbon monoxide and hydrogen to approximately 180-200 psi. The reaction is heated to around 80°C with stirring. Allyl alcohol is then injected, and the pressure is maintained.[6]

-

Product Analysis: The reaction progress is monitored by gas uptake. Upon completion, the product mixture, containing this compound and byproducts like 3-hydroxy-2-methyl propionaldehyde, is analyzed by gas chromatography.[6]

-

Purification: this compound can be separated from the reaction mixture by aqueous phase extraction, as it is preferentially soluble in water compared to other components.[6]

Table 1: Synthesis Methods for this compound and Reported Yields

| Synthesis Method | Reactants | Catalyst/Reagent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Reaction with Formaldehyde | Allyl alcohol, Formaldehyde | Hydrogen fluoride | -45 | Atmospheric | 40.5 | [1] |

| Hydroformylation | Allyl alcohol, CO, H₂ | Rhodium complex | 80 | 1.6 MPaG | 96.1 (selectivity) | [7] |

Enzymatic Conversion to GHB

The in vivo conversion of 1,4-butanediol to GHB proceeds through the intermediate this compound. This two-step enzymatic process is a key aspect of the pharmacology of GHB precursors.

Pathway Overview

The metabolic conversion involves two key enzymes primarily found in the liver:

-

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the oxidation of 1,4-butanediol to this compound.[8][9]

-

Aldehyde Dehydrogenase (ALDH): Subsequently, ALDH oxidizes this compound to gamma-hydroxybutyric acid (GHB).[8][9]

Enzyme Kinetics

Human mitochondrial aldehyde dehydrogenase (ALDH-2) exhibits a low Km for acetaldehyde, and the Km value generally decreases with increasing aliphatic aldehyde chain length.[1] For instance, the Km of ALDH-1 for decanal is in the nanomolar range.[1] This suggests that ALDH likely has a high affinity for this compound. The Vmax for various aldehydes can be lower than that for acetaldehyde.[1]

Table 2: Kinetic Parameters of Aldehyde Dehydrogenases with Various Aldehyde Substrates

| Enzyme | Substrate | Km | Vmax | Reference |

| Human Mitochondrial ALDH-2 | Acetaldehyde | Low µM range | - | [1] |

| Human Cytosolic ALDH-1 | Acetaldehyde | ~900-fold higher than ALDH-2 | - | [1] |

| Human Cytosolic ALDH-1 | Decanal | 2.9 ± 0.4 nM | - | [1] |

| Sheep Liver Mitochondrial ALDH | Butyraldehyde | Similar to Acetaldehyde | Similar to Acetaldehyde | [10] |

Note: Specific values for this compound are not available in the cited literature and would need to be determined experimentally.

In Vitro Enzymatic Synthesis of GHB

An in vitro system can be established to study the enzymatic conversion of 1,4-butanediol to GHB.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing human liver cytosol (as a source of ADH and ALDH), 1,4-butanediol as the substrate, and the necessary cofactors (NAD+).

-

Incubation: Incubate the mixture at 37°C.

-

Inhibition Studies: To confirm the involvement of ADH, inhibitors such as fomepizole or pyrazole can be added to the reaction mixture.[11] Disulfiram can be used as an ALDH inhibitor.[11]

-

Analysis: The formation of GHB can be monitored over time using analytical techniques such as GC-MS.[11]

Analytical Methodology

The accurate and sensitive detection of this compound and GHB is essential for both research and forensic applications. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polar nature of this compound and GHB, derivatization is typically required to improve their volatility and chromatographic properties for GC-MS analysis.

4.1.1. Derivatization

A common derivatization agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters, respectively.[12][13]

Experimental Protocol for Derivatization:

-

Sample Preparation: The sample containing the analytes is evaporated to dryness.

-

Reagent Addition: A solution of BSTFA (often with 1% TMCS as a catalyst) in a suitable solvent (e.g., ethyl acetate) is added to the dried sample.[14]

-

Reaction: The mixture is heated (e.g., at 70°C for 20 minutes) to facilitate the derivatization reaction.[15]

4.1.2. GC-MS Protocol for Simultaneous Analysis

A validated GC-MS method can be developed for the simultaneous quantification of this compound and GHB.

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Injector: Splitless mode at 250°C.

-

Mass Spectrometer: Agilent 5973 or similar, operated in electron ionization (EI) mode.

-

Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Characteristic ions for the TMS derivatives of this compound and GHB would be monitored. For di-TMS-GHB, characteristic ions include m/z 233 and 147.[12]

Spectroscopic Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the hydroxyl and carbonyl functional groups.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[16]

-

C=O Stretch: A strong, sharp band in the region of 1700-1750 cm⁻¹ characteristic of the aldehyde carbonyl group.[16]

-

C-H Stretch (aldehyde): A peak typically appearing around 2720 cm⁻¹.

Signaling Pathways and Logical Relationships

The metabolism of 1,4-butanediol to GHB is a linear pathway. The inhibition of either ADH or ALDH can significantly alter the pharmacokinetic profile of 1,4-butanediol and the formation of GHB.

Conclusion

This compound is a crucial, yet often unquantified, intermediate in the metabolic conversion of 1,4-butanediol to GHB. Understanding its chemical synthesis, the kinetics of its enzymatic conversion, and the analytical methods for its detection is vital for a comprehensive understanding of GHB's pharmacology and toxicology. This technical guide provides a foundational resource for researchers in this field, highlighting key experimental protocols and data. Further research is warranted to fully characterize the kinetic parameters of the enzymes involved with this compound and to develop and validate robust analytical methods for its routine quantification in biological matrices.

References

- 1. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4029711A - 4-Hydroxy-n-butyraldehyde from allyl alcohol and formaldehyde - Google Patents [patents.google.com]

- 3. Purification [chem.rochester.edu]

- 4. vlab.amrita.edu [vlab.amrita.edu]

- 5. This compound | 25714-71-0 | Benchchem [benchchem.com]

- 6. 4-hydroxybutanal synthesis - chemicalbook [chemicalbook.com]

- 7. CN114149312A - Preparation method of 4-hydroxybutanal - Google Patents [patents.google.com]

- 8. The synthesis and introduction of 1,4-Butanediol_Chemicalbook [chemicalbook.com]

- 9. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic properties of aldehyde dehydrogenase from sheep liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of 1,4-butanediol metabolism in human liver in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simultaneous determination of GHB and EtG in hair using GCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. infrared spectrum of butanal prominent wavenumbers cm-1 detecting functional groups present finger print for identification of butyraldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

- 16. gauthmath.com [gauthmath.com]

The Elusive Aldehyde: A Technical Guide to the Natural Occurrence of 4-Hydroxybutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybutyraldehyde (4-HB), also known as γ-hydroxybutyraldehyde, is a naturally occurring aldehyde that serves as a critical, albeit transient, intermediate in mammalian and microbial metabolism. While its existence is well-established within specific biochemical pathways, its low endogenous concentrations and rapid enzymatic conversion have made it an elusive target for direct quantitative analysis. This technical guide provides a comprehensive overview of the current understanding of this compound's natural occurrence, its role in metabolic pathways, and the analytical methodologies that can be employed for its detection and quantification. The focus of this guide is to equip researchers with the foundational knowledge required to investigate this reactive and biologically significant molecule.

Natural Occurrence and Metabolic Significance

This compound is primarily recognized as a key intermediate in the metabolic conversion of 1,4-butanediol (1,4-BD) to the neurotransmitter and psychoactive substance, gamma-hydroxybutyric acid (GHB).[1][2][3] This two-step process is a significant pathway for both endogenous metabolism and the biotransformation of exogenous 1,4-BD.[2][3]

In addition to its role in the GHB pathway, this compound is also an intermediate in the metabolism of the chemotherapeutic prodrug Tegafur. From a metabolic standpoint, this compound is a key intermediate in the biotransformation of several compounds.[4]

Mammalian Metabolism

In mammals, the conversion of 1,4-BD to GHB proceeds as follows:

-

Oxidation of 1,4-Butanediol: The enzyme alcohol dehydrogenase (ADH) catalyzes the oxidation of 1,4-butanediol to this compound.[1][2][5]

-

Oxidation of this compound: Subsequently, aldehyde dehydrogenase (ALDH) rapidly oxidizes this compound to gamma-hydroxybutyric acid (GHB).[1][5]

Due to the high efficiency of aldehyde dehydrogenase, the half-life of this compound in the body is extremely short, leading to its very low steady-state concentrations. This transient nature is the primary reason for the scarcity of quantitative data on its endogenous levels in tissues and fluids.

Microbial Metabolism

In the microbial world, pathways involving 4-hydroxybutyrate (the carboxylate form of GHB) are more extensively studied, particularly in the context of biofuel and bioplastic production. While direct evidence for the natural accumulation of this compound is limited, engineered microbial systems have been developed to produce 4-hydroxybutyrate and its polymers from various substrates. For instance, recombinant Escherichia coli and other bacteria have been engineered to convert 1,4-butanediol to 4-hydroxybutyrate, a process that inherently involves the formation of this compound as an intermediate.[6][7]

Occurrence in Plants

Quantitative Data

A significant challenge in the study of this compound is the absence of comprehensive quantitative data on its endogenous concentrations in biological systems. The focus of most analytical studies has been on its more stable and abundant downstream metabolite, GHB. The table below summarizes the available data on GHB concentrations, which indirectly suggests the transient and low-level presence of its precursor, this compound.

| Biological Matrix | Organism/Condition | GHB Concentration Range | Citation(s) |

| Post-mortem Venous Blood | Human | <0.6 - 28.7 mg/L | [9] |

| Post-mortem Heart Blood | Human | <0.6 - 65.3 mg/L | [9] |

| Post-mortem Urine | Human | <0.6 - 25.1 mg/L | [9] |

| Post-mortem Cerebrospinal Fluid | Human | <0.6 - 24.0 mg/L | [9] |

| Post-mortem Vitreous Humor | Human | <0.6 - 39.0 mg/L | [9] |

| Urine (Endogenous) | Human | 0.3 - 6 µg/mL | [10] |

| Blood (Endogenous) | Human | 0.5 - 2.3 µg/mL | [10] |

| Urine (Endogenous) | Human | Maximal concentration of 3 mg/L | [11] |

| Plasma (Endogenous) | Human | <2.5 mg/L | [11] |

| Blood (Placebo-controlled trial) | Human | Maximal endogenous concentration of 0.050 µg/mL | [12] |

| Urine (Placebo-controlled trial) | Human | Maximal endogenous concentration of 0.41 µg/mL | [12] |

| Oral Fluid (Placebo-controlled trial) | Human | Maximal endogenous concentration of 0.93 µg/mL | [12] |

Experimental Protocols

Due to the analytical challenges posed by this compound's reactivity and low concentrations, specific, validated protocols for its exclusive quantification are not widely published. However, general methodologies for the analysis of aldehydes in biological matrices can be adapted. The following sections outline key experimental approaches.

Sample Preparation and Derivatization

A crucial step in the analysis of aldehydes is derivatization, which enhances their stability, volatility, and detectability by chromatographic methods.[4][13][14][15]

Protocol: General Derivatization for GC-MS Analysis

-

Sample Collection and Storage: Collect biological samples (e.g., blood, urine, tissue homogenate) and immediately freeze at -80°C to minimize enzymatic activity and degradation of the analyte.

-

Extraction: Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analytes from the matrix.

-

Derivatization:

-

Evaporate the solvent from the extracted sample under a gentle stream of nitrogen.

-

Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried extract.[16]

-

Incubate the mixture at a specific temperature (e.g., 60-70°C) for a defined period (e.g., 20-30 minutes) to allow for the formation of trimethylsilyl (TMS) derivatives.[16]

-

Alternatively, O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can be used for derivatization, particularly for GC-MS analysis of aldehydes.[8]

-

-

Analysis: Inject the derivatized sample into the GC-MS system for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, making it suitable for the analysis of derivatized aldehydes.[15][17][18]

Protocol: GC-MS Analysis of Derivatized Aldehydes

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer.

-

Column: Employ a capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injector and Temperature Program:

-

Set the injector temperature to ensure efficient volatilization of the derivatives (e.g., 250°C).

-

Develop a temperature program for the oven that provides optimal separation of the target analytes from other components in the sample. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in either full-scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

-

Identify the characteristic ions of the derivatized this compound for SIM analysis.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity and is particularly useful for the analysis of less volatile or thermally labile compounds, including derivatized aldehydes.[14][19][20][21]

Protocol: LC-MS/MS Analysis of Derivatized Aldehydes

-

Instrumentation: Use a high-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column and Mobile Phase:

-

Select a reversed-phase column (e.g., C18) for the separation of the derivatized analytes.

-

Develop a gradient elution program using a suitable mobile phase combination (e.g., water with a small percentage of formic acid and acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis.

-

Optimize the precursor ion and product ion transitions for the derivatized this compound to ensure high specificity and sensitivity.

-

Signaling Pathways and Logical Relationships

The primary and most well-understood role of this compound is as a metabolic intermediate. Direct signaling effects independent of its conversion to GHB have not been extensively characterized.

The logical workflow for the analysis of this compound in a biological sample is a multi-step process that requires careful sample handling and preparation to ensure accurate results.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its position as a key metabolic intermediate in the production of GHB. While its natural occurrence is confirmed, the lack of quantitative data on its endogenous levels presents a major gap in our understanding of its physiological and toxicological roles. Future research should focus on the development and validation of highly sensitive and specific analytical methods for the direct quantification of this compound in various biological matrices. Such advancements would enable a more precise evaluation of its metabolic flux and could potentially reveal direct biological activities independent of its conversion to GHB. Furthermore, exploring its potential presence in the plant kingdom could open new avenues of research in phytochemistry and natural product metabolism. For drug development professionals, a deeper understanding of the factors influencing the conversion of 1,4-butanediol to this compound and subsequently to GHB is crucial for predicting the pharmacokinetic and pharmacodynamic profiles of related compounds.

References

- 1. γ-Hydroxybutyric Acid: Pharmacokinetics, Pharmacodynamics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butanediol conversion to gamma-hydroxybutyrate markedly reduced by the alcohol dehydrogenase blocker fomepizole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Microbial production of 4-hydroxybutyrate, poly-4-hydroxybutyrate, and poly(3-hydroxybutyrate-co-4-hydroxybutyrate) by recombinant microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Endogenous gamma-hydroxybutyric acid (GHB) concentrations in post-mortem specimens and further recommendation for interpretative cut-offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GC-MS-MS determination of gamma-hydroxybutyrate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gamma hydroxybutyric acid (GHB) concentrations in humans and factors affecting endogenous production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Endogenous Levels, Detection Time, and Symptoms of Gamma-Hydroxybutyric Acid: Results From a Placebo-Controlled Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 16. agilent.com [agilent.com]

- 17. comum.rcaap.pt [comum.rcaap.pt]

- 18. GC-MS determination of gamma-hydroxybutyric acid (GHB) in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

- 20. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]

- 21. agilent.com [agilent.com]

Physical properties of gamma-Hydroxybutyraldehyde

An In-depth Technical Guide to the Physical Properties of gamma-Hydroxybutyraldehyde

Introduction

Gamma-Hydroxybutyraldehyde (γ-Hydroxybutyraldehyde), systematically named 4-hydroxybutanal, is an organic compound with the chemical formula HOCH₂CH₂CH₂CHO.[1] It is a colorless liquid that serves as a crucial chemical intermediate in the biosynthesis of the neurotransmitter γ-hydroxybutyric acid (GHB) from 1,4-butanediol (1,4-BD).[1][2] When taken exogenously, it acts as a prodrug to GHB.[2] However, like other aliphatic aldehydes, it is a caustic and strong-smelling compound, which can cause severe nausea and vomiting upon ingestion.[1][3] This guide provides a detailed overview of its core physical properties, the experimental methodologies for their determination, and its primary metabolic pathway.

Core Physical and Chemical Properties